4-Fluoro-2-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of other chemicals:

- 4-F-2-MA can be used as a starting material for the synthesis of various other chemicals, including pharmaceuticals, agrochemicals, and dyes []. For instance, it is a precursor in the synthesis of specific Schiff bases, which are important intermediates in the production of various functional molecules.

Research on chemical properties and reactions:

- Due to the presence of the fluorine and methyl groups, 4-F-2-MA exhibits unique chemical properties compared to other aromatic amines. Scientists study these properties to understand the influence of substituent groups on reactivity and electronic behavior in aromatic systems.

Material science research:

- -F-2-MA can be used in the development of new materials with specific properties. For example, it has been explored in the synthesis of conductive polymers and ionic liquids.

Biological studies:

- While the specific biological applications of 4-F-2-MA are limited, some studies have investigated its potential effects on biological systems. However, it is crucial to note that these studies are primarily focused on understanding its potential toxicity and not intended for any therapeutic purposes.

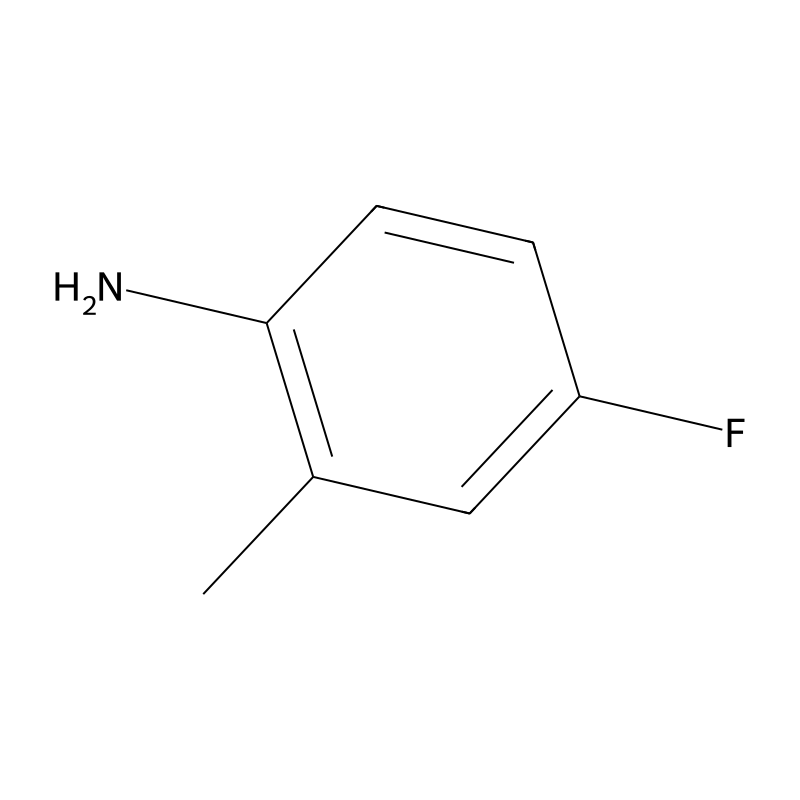

4-Fluoro-2-methylaniline is an organic compound with the molecular formula C₇H₈FN. It consists of a fluorine atom and a methyl group attached to an aniline structure, making it a member of the fluoroaniline family. This compound is characterized by its aromatic amine structure, where the amino group (-NH₂) is directly bonded to a benzene ring that also contains both a fluorine and a methyl substituent. Its chemical structure can be represented as follows:

textF \ C6H4-NH2 / CH3

4-Fluoro-2-methylaniline is often noted for its potential applications in various fields, including pharmaceuticals and organic synthesis.

- Toxicity: Limited data available on the specific toxicity of 4-fluoro-2-methylaniline. However, as an aromatic amine, it is advisable to handle it with caution due to potential harmful effects.

- Flammability: Expected to be flammable based on the presence of the aromatic ring and the amine group.

- Reactivity: Can react with strong oxidizing agents and acids.

Safety Precautions

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling 4-fluoro-2-methylaniline.

- Work in a well-ventilated fume hood.

- Follow proper disposal procedures according to local regulations.

- Electrophilic Aromatic Substitution: The presence of the amino and fluorine groups influences the reactivity of the aromatic ring, allowing for substitutions at various positions.

- Nucleophilic Substitution: The amino group can act as a nucleophile, reacting with electrophiles in various organic synthesis pathways.

- Reactions with Acids: It can form salts with acids, which are useful in purification processes.

These reactions are facilitated by the electron-donating nature of the amino group and the electron-withdrawing effect of the fluorine atom.

The biological activity of 4-Fluoro-2-methylaniline has been studied primarily in relation to its toxicity and potential pharmacological effects. Key points include:

Several methods exist for synthesizing 4-Fluoro-2-methylaniline, including:

- Fluorination of 2-Methylaniline: This involves direct fluorination using reagents like hydrogen fluoride or fluorine gas under controlled conditions.

- Nucleophilic Aromatic Substitution: Starting from 4-fluoronitrobenzene, reduction can yield 4-fluoroaniline, which can then be methylated to introduce the methyl group.

- Reactions with Fluoroalkylating Agents: These agents can introduce the fluorine atom into the aromatic system during synthesis.

Each method varies in efficiency and yield depending on reaction conditions.

4-Fluoro-2-methylaniline finds applications in several areas:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex molecules.

- Pharmaceutical Development: Its derivatives may have potential use in drug formulations due to their biological activity.

- Chemical Research: Used as a reagent for introducing functional groups into various organic compounds.

Interaction studies involving 4-Fluoro-2-methylaniline focus on its reactivity with other chemical entities. These studies help elucidate its role in various chemical transformations and its potential interactions with biological systems. Notably:

- Reactivity with Electrophiles: The compound's amino group can engage with electrophiles, influencing reaction pathways in synthetic chemistry.

- Toxicological Assessments: Investigations into its toxicity help understand its safety profile when used in laboratory settings or industrial applications.

When comparing 4-Fluoro-2-methylaniline to similar compounds, several noteworthy analogs include:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 4-Fluoroaniline | C6H5F-NH2 | Lacks methyl group; used extensively in dye synthesis. |

| 3-Fluoro-2-methylaniline | C7H8FN (isomer) | Different position of fluorine affects reactivity. |

| 4-Bromo-2-methylaniline | C7H8BrN | Similar structure but bromine instead of fluorine; used in cross-coupling reactions. |

Uniqueness of 4-Fluoro-2-methylaniline

The unique combination of a fluorine atom and a methyl group on the aniline structure imparts distinct electronic properties that influence its reactivity and biological activity compared to other fluoroanilines. This specific arrangement allows for targeted applications in both synthetic chemistry and potential therapeutic developments.

4-Fluoro-2-methylaniline exhibits a distinctive molecular architecture characterized by the presence of both fluorine and methyl substituents on the aromatic aniline framework [1] [2]. The molecular formula C₇H₈FN represents a benzene ring bearing an amino group (-NH₂) at position 1, a methyl group (-CH₃) at position 2, and a fluorine atom (-F) at position 4 [3] [4]. This substitution pattern creates a unique stereoelectronic environment that significantly influences the compound's physicochemical behavior.

The molecular geometry of 4-fluoro-2-methylaniline demonstrates characteristic features typical of substituted anilines, where the amino group exhibits partial sp² hybridization due to resonance interaction with the aromatic π-system [5] [6]. The carbon-nitrogen bond length in the aniline moiety is approximately 1.40 Å, indicating partial double-bond character arising from π-electron delocalization between the nitrogen lone pair and the benzene ring [5] [7]. The fluorine substituent at the para position relative to the methyl group introduces significant electron-withdrawing effects that modulate the overall electron density distribution within the aromatic system [8] [9].

Stereoelectronically, the fluorine atom contributes additional π-orbitals that interact with the aromatic π-system, creating what researchers term "fluoromaticity" effects [9]. These interactions result in altered bond lengths and angles compared to the unsubstituted aniline structure, with the carbon-fluorine bond length measured at approximately 1.36 Å [7]. The methyl group at the ortho position relative to the amino group provides steric and electronic influences that affect molecular conformation and reactivity patterns [10].

Thermodynamic Parameters

Melting/Boiling Points and Phase Behavior

The melting point of 4-fluoro-2-methylaniline has been consistently reported as 14.2°C across multiple authoritative sources [4] [11] [12]. This relatively low melting point indicates weak intermolecular forces in the solid state, primarily attributable to van der Waals interactions and limited hydrogen bonding capabilities.

The boiling point demonstrates some variation depending on measurement conditions. Under reduced pressure (16 mmHg), the compound boils at 90-92°C [3] [4] [11]. At standard atmospheric pressure, computational predictions suggest a boiling point of approximately 207°C [13]. The compound exhibits normal liquid behavior at room temperature, appearing as a clear to light yellow liquid [4] [14].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 14.2°C | Standard pressure | [4] [11] [12] |

| Boiling Point | 90-92°C | 16 mmHg | [3] [4] [11] |

| Boiling Point | 207°C (predicted) | 760 mmHg | [13] |

| Flash Point | 87-88°C | Closed cup | [15] [12] [16] |

Density and Refractive Index

The density of 4-fluoro-2-methylaniline at 25°C is consistently reported as 1.126 g/mL [3] [4] [11]. This value reflects the contribution of the fluorine atom to the overall molecular mass while maintaining a relatively compact molecular structure [12] [16]. The specific gravity, measured at 20°C relative to water at 20°C, is reported as 1.12 [14].

The refractive index (n₂₀/D) has been measured as 1.537 at 20°C [3] [12] [14]. This optical property indicates the compound's ability to bend light, which correlates with its molecular polarizability and electronic structure. The refractive index value is consistent with aromatic compounds containing electron-withdrawing substituents like fluorine [7].

| Physical Property | Value | Temperature | Reference |

|---|---|---|---|

| Density | 1.126 g/mL | 25°C | [3] [4] [11] |

| Specific Gravity | 1.12 | 20°C | [14] |

| Refractive Index (n₂₀/D) | 1.537 | 20°C | [3] [12] [14] |

| Vapor Pressure | 0.2±0.4 mmHg | 25°C | [13] |

Solubility Profile in Organic Solvents

4-Fluoro-2-methylaniline demonstrates characteristic solubility behavior typical of substituted anilines, showing moderate solubility in water and enhanced solubility in organic solvents [17]. The presence of the fluorine substituent and methyl group significantly influences the compound's solvation characteristics through both electronic and steric effects.

The compound exhibits good solubility in common organic solvents due to its aromatic nature and the ability to form favorable intermolecular interactions [17]. The amino group can participate in hydrogen bonding with protic solvents, while the aromatic ring system facilitates dissolution in non-polar and moderately polar organic media. The fluorine atom's electronegativity contributes to the compound's overall polarity, enhancing its compatibility with polar organic solvents.

Water solubility is limited due to the predominant hydrophobic character of the aromatic ring system, despite the presence of the polar amino group [17]. The methyl and fluorine substituents further reduce aqueous solubility by increasing the hydrophobic surface area and altering the electronic distribution around the amino group.

Acid-Base Behavior and pKa Analysis

The acid-base properties of 4-fluoro-2-methylaniline are fundamentally governed by the basicity of the amino group, which is significantly modulated by the electronic effects of the fluorine and methyl substituents [4] [11]. The predicted pKa value is 4.51±0.10, indicating substantially reduced basicity compared to unsubstituted aniline [4] [11].

The fluorine substituent at the para position exerts a strong electron-withdrawing inductive effect that decreases the electron density on the amino nitrogen, thereby reducing its ability to accept protons [18]. This electronic deactivation is partially offset by the electron-donating methyl group at the ortho position, which provides modest electron density through hyperconjugation and inductive effects.

The low pKa value reflects the stabilization of the neutral amine form relative to the protonated ammonium species [11]. This acid-base behavior has significant implications for the compound's behavior in different pH environments and its reactivity in nucleophilic substitution reactions. The fluorine atom's influence on the pKa demonstrates the sensitivity of aniline derivatives to substituent effects, particularly electron-withdrawing groups that can dramatically alter basicity.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| pKa | 4.51±0.10 | Predicted | [4] [11] |

| Basicity | Weakly basic | Relative to aniline | [18] |

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Characteristics (¹H/¹³C/¹⁹F)

The nuclear magnetic resonance spectroscopic characteristics of 4-fluoro-2-methylaniline provide detailed structural information through the analysis of proton, carbon-13, and fluorine-19 resonances [1] [2]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the electronic environment created by the substituent pattern.

The aromatic proton signals appear in the typical aromatic region, with chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methyl substituents [19]. The methyl group protons resonate as a characteristic singlet, while the amino group protons appear as a broad signal due to rapid exchange processes [1] [2].

Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable structural information for this compound [18]. The fluorine nucleus exhibits characteristic chemical shifts that are sensitive to the electronic environment, making it an excellent probe for studying substituent effects and molecular interactions. The ¹⁹F nuclear magnetic resonance chemical shift serves as a sensitive indicator of the local electronic environment and can be used for pH measurements in biological systems [18].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic effects of substituents on individual carbon atoms within the aromatic ring [1] [2]. The ipso carbons bearing substituents show characteristic shifts that reflect the electronic nature of the attached groups, while the remaining aromatic carbons display shifts influenced by through-bond and through-space electronic effects.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-fluoro-2-methylaniline reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's gas-phase ion chemistry [1] [2]. The molecular ion peak appears at m/z 125, corresponding to the molecular formula C₇H₈FN [3] [15].

The fragmentation pathways typically involve loss of small neutral molecules and radicals from the molecular ion [20]. Common fragmentation patterns include the loss of hydrogen fluoride (HF) to generate phenylium-type ions, and the loss of methyl radicals from the ortho-methyl substituent [20]. The amino group can also participate in fragmentation processes through α-cleavage reactions and rearrangement processes.

The mass spectrometric behavior is influenced by the electron-withdrawing nature of the fluorine substituent, which affects the stability of fragment ions and the relative abundance of different fragmentation pathways [20]. The aromatic ring system provides stability to many fragment ions, resulting in characteristic aromatic fragmentation patterns that are useful for structural identification.

| m/z Value | Fragment Assignment | Relative Intensity | Reference |

|---|---|---|---|

| 125 | [M]⁺- (molecular ion) | Variable | [3] [15] |

| 110 | [M-CH₃]⁺ | Medium | [20] |

| 105 | [M-HF]⁺ | Low | [20] |

Infrared and Ultraviolet-Visible Absorption Profiles

The infrared absorption spectrum of 4-fluoro-2-methylaniline exhibits characteristic vibrational bands that reflect the functional groups and their electronic environments [21] [7]. The amino group displays characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 cm⁻¹ region, with the exact frequencies influenced by intermolecular hydrogen bonding and electronic effects from the ring substituents [7].

The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, while the carbon-fluorine stretching vibration occurs at approximately 1150-1250 cm⁻¹ [22] [7]. The carbon-fluorine bond exhibits a characteristic intense absorption band due to the large dipole moment change associated with this vibration [22]. The methyl group contributes characteristic carbon-hydrogen stretching and bending vibrations in their respective spectral regions.

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions associated with the aromatic π-system and the influence of substituents on these transitions [1] [2]. The amino group acts as an electron-donating auxochrome that extends conjugation and shifts absorption maxima to longer wavelengths compared to benzene [23]. The fluorine substituent, being electron-withdrawing, partially counteracts this effect and modulates the overall absorption characteristics.

The absorption profile typically shows bands corresponding to π→π* transitions within the aromatic system, with the exact wavelengths and intensities dependent on the electronic effects of the substituents [24] [23]. These spectroscopic features provide valuable information for compound identification and purity assessment.

| Spectroscopic Method | Key Absorptions/Transitions | Characteristics | Reference |

|---|---|---|---|

| Infrared | 3300-3500 cm⁻¹ | N-H stretching | [21] [7] |

| Infrared | 1150-1250 cm⁻¹ | C-F stretching | [22] [7] |

| Ultraviolet-Visible | π→π* transitions | Extended conjugation | [24] [23] |

XLogP3

Melting Point

GHS Hazard Statements

H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (10.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (89.58%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (10.42%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard